molecular formula C12H13NO B11723081 1-(3-Methoxy-4-methylphenyl)cyclopropanecarbonitrile

1-(3-Methoxy-4-methylphenyl)cyclopropanecarbonitrile

Cat. No.: B11723081
M. Wt: 187.24 g/mol
InChI Key: SWKSYLFPCMBSMJ-UHFFFAOYSA-N
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Description

1-(3-Methoxy-4-methylphenyl)cyclopropanecarbonitrile is a chemical compound with the molecular formula C12H13NO. It is known for its unique structure, which includes a cyclopropane ring attached to a nitrile group and a methoxy-methylphenyl group. This compound is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxy-4-methylphenyl)cyclopropanecarbonitrile typically involves the reaction of 3-methoxy-4-methylbenzyl chloride with sodium cyanide in the presence of a base, such as sodium hydroxide, to form the corresponding nitrile. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxy-4-methylphenyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly used.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Methoxy-4-methylphenyl)cyclopropanecarbonitrile is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-4-methylphenyl)cyclopropanecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological responses. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methoxyphenyl)cyclopropanecarbonitrile
  • 1-(4-Methylphenyl)cyclopropanecarbonitrile
  • 1-(3-Methoxy-4-chlorophenyl)cyclopropanecarbonitrile

Uniqueness

1-(3-Methoxy-4-methylphenyl)cyclopropanecarbonitrile stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both methoxy and methyl groups on the phenyl ring enhances its versatility in synthetic applications and potential therapeutic properties.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

1-(3-methoxy-4-methylphenyl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C12H13NO/c1-9-3-4-10(7-11(9)14-2)12(8-13)5-6-12/h3-4,7H,5-6H2,1-2H3

InChI Key

SWKSYLFPCMBSMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2(CC2)C#N)OC

Origin of Product

United States

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